

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive overview of **Methyl 3-Morpholinobenzoate** (CAS No. 197172-69-3), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, synthesis, spectroscopic analysis, and prospective applications. Emphasis is placed on the synthetic rationale and the strategic importance of the morpholine moiety in designing novel therapeutic agents.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^{[1][2][3]} Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in the design of novel therapeutics.^{[4][5]} **Methyl 3-Morpholinobenzoate** serves as a key intermediate, providing a versatile platform for the synthesis of a wide array of more complex molecules with potential applications in various therapeutic areas, including oncology and central nervous system (CNS) disorders.^{[6][7][8]} This guide aims to provide a detailed technical understanding of this compound for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical Structure and Physicochemical Properties

Methyl 3-Morpholinobenzoate is an aromatic ester containing a morpholine substituent at the meta-position of the benzoate ring.

Molecular Structure:

Caption: Chemical structure of **Methyl 3-Morpholinobenzoate**.

Table 1: Physicochemical Properties of **Methyl 3-Morpholinobenzoate**

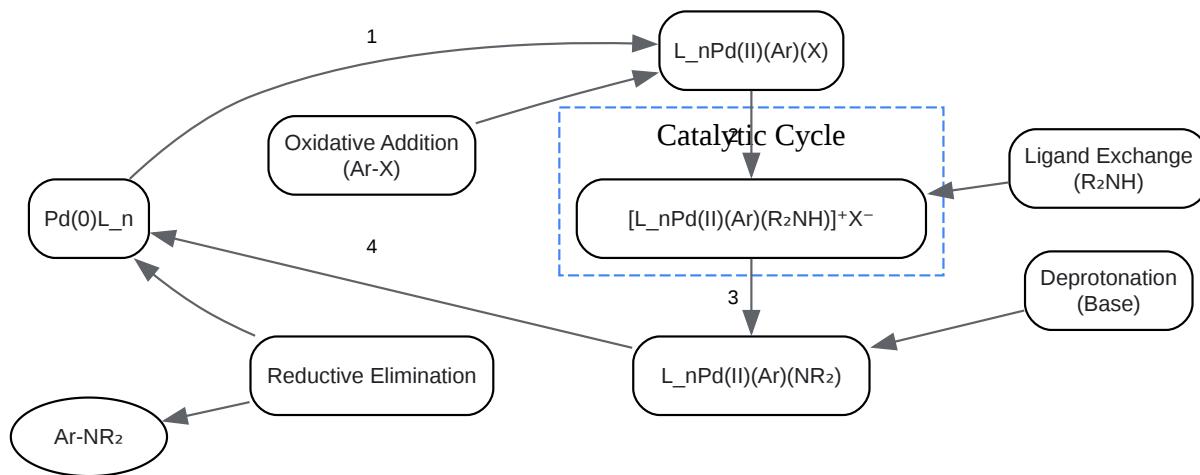
Property	Value	Source(s)
CAS Number	197172-69-3	[6] [9]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[6] [9]
Molecular Weight	221.25 g/mol	[6] [9]
Appearance	Solid	[10]
Melting Point	42-46 °C	[10]
Flash Point	> 110 °C (> 230 °F) - closed cup	[10]
SMILES	COC(=O)c1cccc(c1)N2CCOC C2	[10]
InChI Key	UZHOTUXOPYLESN- UHFFFAOYSA-N	[10]

Synthesis of Methyl 3-Morpholinobenzoate

The most efficient and widely adopted method for the synthesis of **Methyl 3-Morpholinobenzoate** is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.[\[11\]](#)[\[12\]](#)

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process in organometallic chemistry.



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Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Synthesis

While a specific protocol for **Methyl 3-Morpholinobenzoate** is not readily available in the cited literature, the following is a representative procedure based on established methods for similar couplings.[13]

Reaction Scheme:

Methyl 3-bromobenzoate + Morpholine --(Pd catalyst, Ligand, Base)--> **Methyl 3-morpholinobenzoate**

Materials:

- Methyl 3-bromobenzoate (1.0 equiv)
- Morpholine (1.2 equiv)

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$; 0.02 equiv)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 equiv)
- Sodium tert-butoxide (NaOtBu ; 1.4 equiv)
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk flask, add $\text{Pd}_2(\text{dba})_3$, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous toluene, followed by morpholine and then methyl 3-bromobenzoate via syringe.
- Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **Methyl 3-Morpholinobenzoate**.

Spectroscopic Characterization

Detailed spectroscopic data for **Methyl 3-Morpholinobenzoate** is not explicitly available in the searched literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted.[\[5\]](#)[\[14\]](#)[\[15\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5-7.2	m	4H	Aromatic protons
~3.9	s	3H	-OCH ₃ (methyl ester)
~3.8	t	4H	-N-CH ₂ - (morpholine)
~3.2	t	4H	-O-CH ₂ - (morpholine)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~167	C=O (ester)
~152	C-N (aromatic)
~130	C-H (aromatic)
~122	C-H (aromatic)
~118	C-H (aromatic)
~117	C-CO (aromatic)
~67	-O-CH ₂ - (morpholine)
~52	-OCH ₃ (methyl ester)
~49	-N-CH ₂ - (morpholine)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[\[16\]](#)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~1120	C-O-C stretch (morpholine)

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. [\[3\]](#) The molecular ion peak ($[M]^+$) is expected at $m/z = 221$. Common fragmentation pathways would involve the loss of the methoxy group ($-OCH_3$) to give a fragment at $m/z = 190$, and cleavage of the ester group.

Applications in Drug Discovery

The morpholine moiety is a key pharmacophore in a number of approved drugs and clinical candidates.[\[1\]](#)[\[3\]](#) Its incorporation is known to improve physicochemical properties such as solubility and lipophilicity, which in turn can lead to enhanced pharmacokinetic profiles.[\[4\]](#)

Methyl 3-Morpholinobenzoate, as a versatile building block, can be utilized in the synthesis of a diverse range of compounds for screening in various therapeutic areas.

The N-aryl morpholine substructure is found in drugs targeting a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels.[\[8\]](#) The morpholine nitrogen

can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions within a protein's binding site.

Derivatives of morpholinobenzoates have been investigated for their potential as anticancer agents. For instance, related structures have shown activity against non-small cell lung cancer cell lines.[\[6\]](#)

Safety, Handling, and Stability

Safety and Handling

Methyl 3-Morpholinobenzoate should be handled in a well-ventilated area, preferably in a chemical fume hood.[\[6\]](#) Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Stability and Storage

The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place.[\[10\]](#) Incompatible materials include strong oxidizing agents and strong acids.

For long-term storage, it is recommended to keep the compound at 2-8°C.[\[9\]](#)

Conclusion

Methyl 3-Morpholinobenzoate is a valuable chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The presence of the morpholine

moiety imparts desirable physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- A two step synthesis of methyl 3-nitrobenzene.
- Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry.
- Synthesis method of morpholine benzoate compound.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). European Journal of Medicinal Chemistry, 213, 113168.
- Methyl 2-Methyl-3-morpholinobenzo
- Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. (2025). International Journal of Progressive Research in Engineering Management and Science, 05(01), 1438-1446.
- Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1275, 134651.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 2220-2242.
- Morpholinylbenzothiazine consider as bioactive compound. (2016). Der Pharmacia Lettre, 8(4), 86-90.
- Preparation of Methyl Benzo
- A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2267.
- Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252.
- FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Biological and Pharmaceutical Sciences, 28(02), 220-229.
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Methyl 3-morpholinobenzo
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).

- VII. ^1H and ^{13}C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- Methyl 3-nitrobenzo
- 3-(4-Morpholinyl)benzoic Acid Methyl Ester.
- Benzoic acid, 3-methyl-, methyl ester. NIST WebBook.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.
- ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
- FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel), and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black).
- Mass Spectrometry: Interpreting Fragmentation P
- ^1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ -butyrolactones. (2012). Magnetic Resonance in Chemistry, 50(11), 739-747.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (1993). Magnetic Resonance in Medicine, 30(6), 680-684.
- Table 2. Experimental coupling constants (J/Hz) in the ^1H NMR spectra...
- Table of Characteristic IR Absorptions.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental).
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- How to Read and Interpret FTIR Spectroscopic of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.
- FT-IR Spectroscopic Study of M(Benzoic Acid)-Ni(CN)4 Complexes. (2004).
- An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Data of Methyl Benzil
- Chemical Comp

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Sources

- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-Methyl-3-morpholinobenzoate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. chemhume.co.uk [chemhume.co.uk]
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